2-Isobutyl-5-methoxypyridine

Description

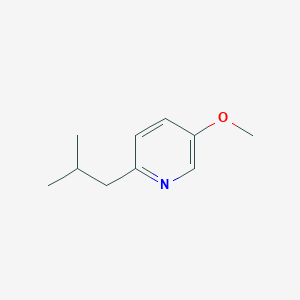

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

5-methoxy-2-(2-methylpropyl)pyridine |

InChI |

InChI=1S/C10H15NO/c1-8(2)6-9-4-5-10(12-3)7-11-9/h4-5,7-8H,6H2,1-3H3 |

InChI Key |

HSFNKVYYNQPPHT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NC=C(C=C1)OC |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 2 Isobutyl 5 Methoxypyridine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can map out the carbon skeleton and the placement of protons, providing definitive evidence of the molecular structure.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of 2-Isobutyl-5-methoxypyridine provides key information about the number and type of protons and their neighboring environments. The chemical shifts (δ) are influenced by the electronic effects of the pyridine (B92270) ring nitrogen and the methoxy (B1213986) substituent. Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

Expected ¹H NMR Spectral Data: The proton spectrum is expected to show distinct signals for the isobutyl group, the methoxy group, and the three aromatic protons on the pyridine ring. The electron-donating methoxy group and the electron-withdrawing nitrogen atom significantly influence the chemical shifts of the ring protons.

Expected ¹³C NMR Spectral Data: The carbon spectrum will display ten unique signals corresponding to each carbon atom in this compound. The chemical shifts are characteristic of pyridine rings substituted with alkyl and alkoxy groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound Note: These are predicted values based on known substituent effects on pyridine rings. Actual experimental values may vary slightly.

| Atom/Group | ¹H NMR Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constant (J, Hz) | ¹³C NMR Chemical Shift (δ, ppm) |

| Isobutyl -CH(CH₃)₂ | ~0.95 | Doublet, J ≈ 6.7 Hz | ~22.5 |

| Isobutyl -CH (CH₃)₂ | ~2.10 | Multiplet | ~29.5 |

| Isobutyl -CH₂ - | ~2.70 | Doublet, J ≈ 7.3 Hz | ~45.0 |

| Methoxy -OCH₃ | ~3.85 | Singlet | ~55.5 |

| Pyridine C3-H | ~7.20 | Doublet, J ≈ 8.5 Hz | ~123.0 |

| Pyridine C4-H | ~7.50 | Doublet of doublets, J ≈ 8.5, 2.5 Hz | ~137.0 |

| Pyridine C6-H | ~8.20 | Doublet, J ≈ 2.5 Hz | ~147.0 |

| Pyridine C2 | - | - | ~160.0 |

| Pyridine C5 | - | - | ~155.0 |

Data table is interactive.

Analysis of the coupling constants (J-values) is crucial for confirming the substitution pattern. The ortho coupling between H-3 and H-4 (~8.5 Hz) and the meta coupling between H-4 and H-6 (~2.5 Hz) would confirm the 2,5-disubstitution pattern on the pyridine ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides essential data, 2D NMR experiments are indispensable for unambiguously assigning all signals and confirming the molecular structure. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between H-3 and H-4, and H-4 and H-6 on the pyridine ring. It would also map the connectivity within the isobutyl group, showing a cross-peak between the CH₂ protons and the CH proton, and between the CH proton and the terminal methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It is the most reliable method for assigning the ¹³C signals by linking them to the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is critical for piecing together the molecular fragments. Key HMBC correlations would include the isobutyl CH₂ protons to the C2 and C3 carbons of the pyridine ring, and the methoxy protons to the C5 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It is useful for confirming conformation and substitution patterns. A key NOE would be observed between the methoxy protons and the H-4/H-6 protons, and between the isobutyl CH₂ protons and the H-3 proton, confirming their proximity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry measures the m/z value to several decimal places, allowing for the determination of the precise elemental composition of the molecule. For this compound, the molecular formula is C₁₀H₁₅NO. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.

Molecular Formula: C₁₀H₁₅NO

Calculated Monoisotopic Mass: 165.11536 g/mol

An experimental HRMS measurement yielding a mass very close to this calculated value would provide strong evidence for the proposed molecular formula.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion (M⁺˙) can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is a molecular fingerprint that can be used to confirm the structure. The fragmentation of 2-isomers of substituted pyridines can be influenced by the ring nitrogen. acs.org

Key fragmentation pathways for this compound would likely include:

Benzylic-type cleavage: The most favorable fragmentation is often the loss of the largest alkyl radical from the position alpha to the aromatic ring. This would involve the loss of a propyl radical (•CH₂CH(CH₃)) to form a highly stable ion.

Loss of a methyl radical: Cleavage of the methoxy group can lead to the loss of a methyl radical (•CH₃).

Ring fragmentation: The pyridine ring itself can undergo cleavage, leading to characteristic smaller fragments. nist.gov

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 165 | [C₁₀H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |

| 150 | [C₉H₁₂NO]⁺ | •CH₃ (from methoxy) |

| 122 | [C₇H₈NO]⁺ | •C₃H₇ (propyl radical) |

| 108 | [C₆H₆NO]⁺ | •C₄H₉ (isobutyl radical) |

Data table is interactive.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa An IR spectrum is generated by the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy involves the inelastic scattering of light from vibrations that cause a change in polarizability. edinst.com The resulting spectra provide a unique "fingerprint" for the molecule. For pyridine and its derivatives, all 27 fundamental vibrations are Raman active, while 24 are IR active. aps.org

The spectrum of this compound would exhibit characteristic bands corresponding to its functional groups:

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isobutyl and methoxy groups are found just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). asianpubs.org

C=C and C=N Stretching: Vibrations of the pyridine ring are expected in the 1400-1650 cm⁻¹ region. researchgate.net

C-O Stretching: The aryl-alkyl ether linkage of the methoxy group will produce strong, characteristic bands. The asymmetric C-O-C stretch typically appears around 1250 cm⁻¹, and the symmetric stretch is found near 1040 cm⁻¹.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds and scissoring/rocking vibrations for the aliphatic C-H bonds provide further structural information in the fingerprint region (below 1400 cm⁻¹).

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Strong |

| Aliphatic C-H Stretch | 2850 - 2980 | Strong | Strong |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1650 | Medium-Strong | Strong |

| Asymmetric C-O-C Stretch | 1230 - 1270 | Strong | Medium |

| Symmetric C-O-C Stretch | 1020 - 1060 | Strong | Weak |

| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Strong | Weak |

Data table is interactive.

Together, these spectroscopic methods provide a comprehensive and definitive characterization of the molecular structure of this compound.

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to derivatives)

For instance, the crystal structure of 4-(3-methoxyphenyl)-2,6-diphenylpyridine, a methoxy-substituted pyridine analog, has been elucidated. nih.gov The compound was found to crystallize in the monoclinic space group I2/a. nih.gov In the solid state, the four rings of the molecule are not coplanar; the central pyridine ring is inclined with respect to the benzene (B151609) rings at angles of 17.26 (6)°, 56.16 (3)°, and 24.50 (6)°. nih.gov The crystal packing is stabilized by C—H⋯π interactions, forming a three-dimensional network. nih.gov A Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing are from H⋯H (50.4%), C⋯H/H⋯C (37.9%), and O⋯H/H⋯O (5.1%) interactions. nih.gov

Similarly, a study on a series of luminescent mesogens based on a 2-methoxypyridine (B126380) core reported the use of single-crystal X-ray diffraction to confirm their molecular structures. researchgate.netrsc.org For one such derivative, the crystal structure revealed a slightly non-planar, bent conformation and provided detailed information on bond lengths and torsion angles, which are crucial for understanding the intermolecular interactions that dictate the material's properties. researchgate.netrsc.org

These examples demonstrate how X-ray crystallography can be applied to derivatives of this compound to provide definitive information on their solid-state molecular architecture, including bond lengths, bond angles, and intermolecular interactions.

Table 1: Illustrative Crystallographic Data for a Methoxy-Substituted Pyridine Analog

| Parameter | Value |

|---|---|

| Compound Name | 4-(3-methoxyphenyl)-2,6-diphenylpyridine |

| Chemical Formula | C₂₄H₁₉NO |

| Crystal System | Monoclinic |

| Space Group | I2/a |

| a (Å) | 17.26(6) |

| b (Å) | 56.16(3) |

| c (Å) | 24.50(6) |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if chiral derivatives)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are invaluable for the characterization of enantiomers. Should a chiral center be introduced into a derivative of this compound, for example, through modification of the isobutyl group or by creating a stereogenic axis, chiroptical techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) would be essential for its stereochemical analysis.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for determining the absolute configuration of enantiomers and for studying conformational changes. For example, the CD spectra of chiral sparteine (B1682161) alkaloids, which are complex N-heterocyclic compounds, have been used to investigate their conformational properties in different solvents. electronicsandbooks.com

Vibrational Circular Dichroism (VCD) is the infrared analogue of CD, measuring the differential absorption of left and right circularly polarized infrared radiation by chiral molecules. VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution. A study on N-heterocyclic carbene precursors containing remote chirality centers demonstrated the utility of VCD, in conjunction with Density Functional Theory (DFT) calculations, to distinguish between multiple stereoisomers. mdpi.com It was noted that while Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) data were sensitive to the position of an achiral methoxy group, characteristic VCD transitions remained consistent and could be reliably used to assign the absolute configuration. mdpi.com

The application of these chiroptical techniques to chiral derivatives of this compound would allow for the unambiguous determination of their absolute stereochemistry and provide insights into their solution-state conformations.

Table 2: Application of Chiroptical Spectroscopy for Enantiomeric Characterization of Analogous Chiral N-Heterocycles

| Technique | Application | Type of Information Obtained |

|---|---|---|

| Circular Dichroism (CD) | Determination of absolute configuration of chiral alkaloids. | Absolute stereochemistry, conformational analysis. |

Computational and Theoretical Investigations on 2 Isobutyl 5 Methoxypyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the electronic properties and reactivity of a molecule. researchgate.netresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

An electronic structure analysis reveals how electrons are distributed within the molecule, which is key to understanding its stability and reactivity. Central to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more easily excitable and more reactive.

For 2-Isobutyl-5-methoxypyridine, the electron-donating methoxy (B1213986) group and the electron-withdrawing pyridine (B92270) ring would significantly influence the energies and spatial distribution of these frontier orbitals.

Table 1: Expected Output from Electronic Structure Analysis

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Would likely be influenced by the methoxy and isobutyl groups, indicating regions of high electron density. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Primarily associated with the pyridine ring, indicating its capacity to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A key determinant of chemical reactivity, with a smaller gap implying higher reactivity. |

| Molecular Electrostatic Potential (MEP) Map | A 3D map of the electrostatic potential on the molecule's surface. | Would identify electron-rich (negative potential, likely near the nitrogen and oxygen atoms) and electron-poor (positive potential) regions, crucial for predicting intermolecular interactions. researchgate.netaau.dk |

The electronic structure data derived from quantum calculations allows for the prediction of how this compound will react. The Molecular Electrostatic Potential (MEP) map is particularly useful for this, as it visually identifies the electron-rich and electron-deficient areas of the molecule. researchgate.net

Nucleophilic Attack Sites: Regions with a positive electrostatic potential (electron-poor) are susceptible to attack by nucleophiles. In this compound, this would likely be certain carbon atoms within the pyridine ring.

Electrophilic Attack Sites: Regions with a negative electrostatic potential (electron-rich) are prone to attack by electrophiles. The nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group are expected to be primary sites for electrophilic interaction.

Fukui functions can also be calculated to provide a more quantitative measure of the reactivity at specific atomic sites within the molecule. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and preferred shapes of a molecule like this compound.

The isobutyl group attached to the pyridine ring is flexible and can rotate around the carbon-carbon single bond. This rotation leads to various possible three-dimensional arrangements, or conformations, each with a different potential energy. Conformational analysis aims to identify the most stable of these arrangements, which correspond to energy minima on the potential energy surface. By simulating the molecule's movement, researchers can identify the low-energy, preferred conformations that the molecule is most likely to adopt under specific conditions.

When a molecule like this compound acts as a ligand—a molecule that binds to a larger one, such as a protein—its flexibility is critical. MD simulations can model how the ligand's conformation changes over time and how it adapts its shape to fit into a protein's binding site. This dynamic view of the interaction is crucial for understanding the binding process, which is often not a simple "lock-and-key" mechanism but rather an "induced fit" where both ligand and protein may adjust their shapes.

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net This method is extensively used in drug discovery to predict how a potential drug molecule (ligand) might bind to a protein target.

The process involves placing the ligand (this compound) into the binding site of a target protein and using a scoring function to estimate the strength of the interaction, known as the binding affinity. A higher binding affinity (often represented by a more negative score, e.g., in kcal/mol) suggests a more stable complex and potentially a more potent biological effect. researchgate.net

Docking studies on this compound would involve:

Obtaining the 3D structure of a relevant biological target (e.g., an enzyme or receptor).

Generating a low-energy 3D conformation of the ligand.

Systematically sampling different orientations of the ligand within the target's binding site.

Scoring each orientation to predict the binding affinity and identify the most likely binding mode.

The results would reveal key intermolecular interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wjpsonline.com For a molecule like this compound, QSAR studies can be instrumental in predicting its potential biological activities and in the rational design of more potent analogues. The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular features.

The development of a robust QSAR model for this compound and its derivatives would typically involve several key steps. First, a dataset of structurally related pyridine compounds with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) would be compiled. nih.gov These activities are then converted to a logarithmic scale (e.g., pIC50) to linearize the data. Subsequently, a wide range of molecular descriptors for each compound in the series would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Once the descriptors are calculated, a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is employed to build a mathematical equation that correlates the descriptors with the biological activity. The predictive power of the resulting QSAR model is rigorously validated using both internal and external validation techniques to ensure its reliability for predicting the activity of new, untested compounds. nih.gov

For a series of 2-alkyl-5-alkoxypyridine analogues, a hypothetical QSAR study might reveal that the bioactivity is influenced by the size and branching of the alkyl group at the 2-position and the electronic properties of the substituent at the 5-position. For instance, a model could indicate that increasing the hydrophobicity of the alkyl chain enhances activity, while electron-donating groups at the 5-position are also favorable.

Table 1: Hypothetical QSAR Data for this compound Analogues

| Compound ID | R1-Group (at position 2) | R2-Group (at position 5) | Experimental pIC50 | Predicted pIC50 |

| 1 | Isobutyl | Methoxy | 6.5 | 6.4 |

| 2 | Propyl | Methoxy | 6.2 | 6.1 |

| 3 | Butyl | Methoxy | 6.4 | 6.3 |

| 4 | Isobutyl | Ethoxy | 6.6 | 6.5 |

| 5 | Isobutyl | Hydroxy | 5.9 | 6.0 |

This table is a representative example and does not reflect actual experimental data.

In Silico Screening and Virtual Library Design for Novel Analogues

Building upon the insights from QSAR studies, or as an independent approach, in silico screening and virtual library design are powerful tools for the discovery of novel analogues of this compound with improved biological profiles. nih.govacs.orgnih.govmalariaworld.org This process involves the computational generation of a large, diverse collection of virtual compounds and their subsequent evaluation using various computational methods.

The design of a virtual library centered around the this compound scaffold would begin by identifying key positions for chemical modification. For this compound, these would primarily be the isobutyl group at the 2-position and the methoxy group at the 5-position. A variety of alternative substituents for these positions can be selected from commercially available or synthetically accessible chemical building blocks. nih.govacs.orgnih.govresearchgate.net This allows for the creation of a vast virtual library containing thousands or even millions of structurally related compounds.

Once the virtual library is constructed, in silico screening techniques, most notably molecular docking, are employed to predict the binding affinity of each analogue to a specific biological target, such as an enzyme or a receptor. nih.govmalariaworld.orgnih.gov Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, often expressed as a docking score. nih.govacs.org This allows for the rapid prioritization of a large number of virtual compounds, identifying those with the highest predicted affinity for the target.

The top-ranking compounds from the virtual screen can then be selected for chemical synthesis and subsequent experimental testing, significantly streamlining the drug discovery process and reducing the reliance on costly and time-consuming high-throughput screening of physical compound libraries. nih.govmalariaworld.orgresearchgate.net

Table 2: Example of a Virtual Library of this compound Analogues and Docking Scores

| Analogue ID | R1-Group (at position 2) | R2-Group (at position 5) | Predicted Docking Score (kcal/mol) |

| VLA-001 | Isobutyl | Methoxy | -7.8 |

| VLA-002 | Cyclopropylmethyl | Methoxy | -8.2 |

| VLA-003 | Benzyl | Methoxy | -8.9 |

| VLA-004 | Isobutyl | Benzyloxy | -9.5 |

| VLA-005 | Isobutyl | Trifluoromethoxy | -8.5 |

This table is a representative example and does not reflect actual experimental data.

Advanced Analytical Methodologies for the Detection and Quantification of 2 Isobutyl 5 Methoxypyridine

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile and semi-volatile compounds like 2-Isobutyl-5-methoxypyridine. This powerful technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is exceptionally well-suited for the extraction and preconcentration of volatile analytes such as this compound from a sample matrix prior to GC-MS analysis. mdpi.com The methodology involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample. The volatile compounds partition from the sample matrix into the headspace and then adsorb onto the fiber coating.

The efficiency of the extraction is dependent on several factors, including the type of fiber coating, extraction time, and temperature. vt.edu For methoxypyrazines, which are structurally related to this compound, a Divinylbenzene/Carboxen™/Polydimethylsiloxane (DVB/Carboxen™/PDMS) fiber has been shown to provide high analyte recoveries. vt.edumdpi.com Optimization of extraction parameters is critical; for instance, an extraction temperature of 50°C for 30 minutes has been found to be effective for similar compounds. vt.edu The addition of salt, such as sodium chloride, to the sample can increase the volatility of the analyte, thereby enhancing its recovery. vt.edu

| Parameter | Condition | Rationale |

|---|---|---|

| Fiber Coating | DVB/Carboxen™/PDMS | Provides a combination of adsorbent materials suitable for a broad range of volatile and semi-volatile compounds. vt.edumdpi.com |

| Extraction Temperature | 50°C | Balances analyte volatility with the thermal stability of the sample and fiber. vt.edu |

| Extraction Time | 30 minutes | Allows for sufficient partitioning of the analyte onto the fiber to reach equilibrium or near-equilibrium conditions. vt.edu |

| Sample Modification | Addition of NaCl (30% w/v) | Increases the ionic strength of the sample, which can "salt out" the analyte, increasing its concentration in the headspace. vt.edu |

Derivatization Strategies for Enhanced GC-MS Performance

While direct GC-MS analysis of this compound is feasible, derivatization can be employed to improve its chromatographic behavior and mass spectrometric detection. Derivatization involves chemically modifying the analyte to create a derivative with more favorable properties for analysis. For pyridine compounds, derivatization can enhance volatility, improve thermal stability, and increase the molecular weight to shift the mass-to-charge ratio (m/z) of key fragment ions to a more selective region of the mass spectrum. Although specific derivatization strategies for this compound are not extensively documented, general approaches for compounds with similar functional groups can be considered.

Quantitative Analysis by Internal Standard Methods

For accurate and precise quantification using GC-MS, the internal standard method is often employed. This technique involves adding a known amount of a specific compound, the internal standard, to both the calibration standards and the unknown samples. The internal standard should be chemically similar to the analyte but not naturally present in the sample. An ideal internal standard would be an isotopically labeled version of the analyte, such as ²H₅- or ¹³C₃-labeled this compound. nih.gov These standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis, thus compensating for variations in extraction efficiency and injection volume. nih.gov

The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then plotted against the concentration of the analyte in the calibration standards to generate a calibration curve. The concentration of the analyte in the unknown samples can then be determined from this curve. The use of extracted ion chromatograms (EIC) for specific m/z values of both the analyte and the internal standard can enhance the selectivity and accuracy of the quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography (HPLC) is a versatile analytical technique used for the separation, identification, and quantification of a wide range of compounds. For a molecule like this compound, both reverse-phase and normal-phase chromatography can be considered, depending on the sample matrix and the desired separation.

Reverse-Phase and Normal-Phase Chromatographic Separations

Reverse-Phase (RP) HPLC: This is the most common mode of HPLC and is well-suited for the separation of moderately polar to nonpolar compounds. mdpi.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar, typically a mixture of water and an organic solvent like acetonitrile or methanol. chromatographyonline.com For this compound, a C18 column would likely provide good retention and separation from other components in a mixture. The mobile phase composition can be optimized to achieve the desired retention time and resolution. A gradient elution, where the proportion of the organic solvent is increased over time, can be used to separate a mixture of compounds with a wide range of polarities. The pH of the mobile phase can also be adjusted to control the retention of ionizable compounds, though this compound is not strongly ionizable. chromatographyonline.com

Normal-Phase (NP) HPLC: In normal-phase HPLC, the stationary phase is polar (e.g., silica or a bonded phase with cyano or amino groups), and the mobile phase is nonpolar (e.g., hexane or heptane mixed with a more polar solvent like isopropanol). phenomenex.comwikipedia.org This technique is suitable for the separation of polar compounds and isomers. NP-HPLC could be advantageous for separating this compound from other polar compounds or for specific isomer separations. phenomenex.comfujifilm.com

| Parameter | Reverse-Phase HPLC | Normal-Phase HPLC |

|---|---|---|

| Stationary Phase | Nonpolar (e.g., C18, C8) wikipedia.org | Polar (e.g., Silica, Cyano, Amino) phenomenex.comwikipedia.org |

| Mobile Phase | Polar (e.g., Water/Acetonitrile, Water/Methanol) chromatographyonline.com | Nonpolar (e.g., Hexane/Isopropanol) wikipedia.org |

| Elution Order | Most polar compounds elute first. wikipedia.org | Least polar compounds elute first. wikipedia.org |

| Applicability | Good for separating from nonpolar to moderately polar interferents. | Useful for separating from polar interferents and for isomer separation. phenomenex.com |

Coupling with Various Detectors (e.g., UV, Fluorescence, Mass Spectrometry)

The choice of detector in HPLC is crucial for achieving the desired sensitivity and selectivity. phenomenex.com

UV-Visible (UV-Vis) Detector: This is a common and robust detector for HPLC. b-ac.co.uk Compounds containing chromophores, such as the pyridine ring in this compound, will absorb UV light at specific wavelengths. A photodiode array (PDA) detector, a type of UV-Vis detector, can provide spectral information across a range of wavelengths, which can aid in peak identification and purity assessment. b-ac.co.uk

Fluorescence Detector: A fluorescence detector is highly sensitive and selective for compounds that fluoresce. shodex.com It measures the light emitted by a compound at a specific wavelength after being excited by light at a shorter wavelength. shodex.com While not all pyridine derivatives are naturally fluorescent, some may exhibit fluorescence, or derivatization with a fluorescent tag could be employed to enhance sensitivity.

Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity. b-ac.co.uk The mass spectrometer can provide molecular weight information and fragmentation patterns, which are highly specific to the compound's structure, allowing for unambiguous identification. LC-MS is particularly powerful for analyzing complex samples where chromatographic co-elution may occur. b-ac.co.uk

Electroanalytical Methods for Electrochemical Detection

Electroanalytical methods offer a compelling alternative to traditional chromatographic techniques for the detection of organic molecules, providing advantages in terms of sensitivity, portability, and cost-effectiveness. While direct electrochemical oxidation or reduction studies specifically on this compound are not extensively documented, the principles of electrochemistry have been successfully applied to the detection of closely related methoxypyrazine isomers, suggesting a strong potential for similar applications.

A significant advancement in this area is the development of biosensors. For instance, an electrochemical assay was developed for the detection of the isomeric compound, 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP), a well-known potent odorant. This method is based on the use of a rat odorant-binding protein (rOBP3) that binds to an electrochemical probe, 2-methyl-1,4-naphtoquinone (MNQ). The displacement of MNQ from the protein's binding cavity by the target odorant molecule leads to a measurable change in the electrochemical signal, which is monitored using square-wave voltammetry. This competitive binding assay demonstrated a low dissociation constant for IBMP, indicating a high binding affinity and, consequently, a sensitive detection method. nih.gov Such a biosensor approach provides a highly selective and sensitive platform for the detection of specific odorants and could be adapted for this compound.

Furthermore, voltammetric techniques, such as differential pulse voltammetry (DPV), have been effectively used for the determination of other flavor compounds, like isopropylmethylphenols (thymol and carvacrol), in complex matrices such as herbal spices. nih.gov These methods rely on the electrochemical oxidation of the target analytes at the surface of a suitable electrode, such as a platinum microelectrode. The resulting voltammetric responses, typically in the form of peak currents, are proportional to the concentration of the analyte. The successful application of DPV for these flavor compounds suggests its potential for the direct electrochemical detection of this compound, provided the compound exhibits electrochemical activity within the accessible potential window.

The development of novel electrode materials and modifications also plays a crucial role in enhancing the sensitivity and selectivity of electroanalytical methods. For other aromatic nitrogen-containing compounds, various modified electrodes have been shown to improve detection limits and reduce interferences, a strategy that could prove beneficial for the analysis of this compound.

Applications in Environmental Monitoring and Natural Product Analysis

The sensitive and selective detection of this compound is crucial for understanding its role in various natural systems, from insect communication to the flavor profiles of food and beverages.

Methoxypyrazines are known to play a significant role as semiochemicals in the insect world, acting as pheromones or defensive compounds. A prominent example is the identification of the related isomer, 2-isobutyl-3-methoxypyrazine, as a male-released aggregation cue in the leaf beetle Labidostomis lusitanica. Researchers utilized a combination of headspace solid-phase microextraction (HS-SPME) to collect volatile compounds from the insects, followed by analysis using gas chromatography-mass spectrometry (GC-MS) for identification.

The study revealed that 2-isobutyl-3-methoxypyrazine was exclusively present in the volatile profile of male beetles. To confirm its biological activity, electroantennographic (EAG) recordings were performed. These recordings showed that both male and female antennae responded in a dose-dependent manner to the compound, with females exhibiting a stronger response. Behavioral bioassays in a dual-choice olfactometer further confirmed that both sexes were significantly attracted to the compound. These findings underscore the importance of sensitive analytical techniques in elucidating the chemical ecology of insects.

Table 1: Analytical Techniques Used in the Identification of 2-Isobutyl-3-methoxypyrazine in Labidostomis lusitanica

| Technique | Purpose | Findings |

| Headspace Solid-Phase Microextraction (HS-SPME) | Collection of volatile compounds from male and female beetles. | Enabled the sampling of airborne chemical signals for analysis. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of the collected volatile compounds. | 2-Isobutyl-3-methoxypyrazine was identified exclusively in males. |

| Electroantennography (EAG) | Measurement of the electrical response of insect antennae to the compound. | Both male and female antennae showed a dose-dependent response. |

| Behavioral Bioassays (Olfactometer) | Assessment of the behavioral response of insects to the compound. | Both males and females were significantly attracted to the compound. |

This table is based on data from a study on the isomer 2-isobutyl-3-methoxypyrazine.

Methoxypyrazines are potent aroma compounds that can significantly impact the flavor profile of various food and beverage products, most notably wine. The presence of compounds like 2-isobutyl-3-methoxypyrazine (IBMP) is often associated with "green" or "bell pepper" aromas. Due to their very low odor thresholds, typically in the nanogram-per-liter range, highly sensitive analytical methods are required for their quantification.

One established method for the quantitative analysis of IBMP in grapes and wine is the use of a stable isotope dilution assay coupled with gas chromatography-mass spectrometry. This technique involves adding a known amount of a labeled internal standard (e.g., deuterated IBMP) to the sample. After extraction and concentration, the ratio of the native compound to the labeled standard is measured by GC-MS, allowing for accurate quantification even at trace levels. Studies using this method have successfully determined the concentration of IBMP in different grape varieties and wines, demonstrating its presence and variability.

More advanced chromatographic techniques, such as multidimensional gas chromatography-mass spectrometry (MDGC-MS), have also been employed to enhance the detection of methoxypyrazines at sub-aroma threshold concentrations in wine. By using a "heart-cutting" technique to transfer specific portions of the eluent from a primary to a secondary column with a different stationary phase, MDGC-MS provides superior separation and sensitivity, enabling the detection of these compounds at levels that are not achievable with conventional one-dimensional GC-MS.

Table 2: Reported Concentrations of 2-Isobutyl-3-methoxypyrazine (IBMP) in Wine Samples

| Wine Type | Concentration Range (ng/L) | Analytical Method |

| Red Wines (Bordeaux) | 4 - 13 | Stable Isotope Dilution Assay with GC-MS |

| Various Wines | 5 - 30 | Multidimensional GC-MS (MDGC-MS) |

This table presents data for the isomer 2-isobutyl-3-methoxypyrazine, a key flavor compound in wine.

While these examples focus on the isomer 2-isobutyl-3-methoxypyrazine, the analytical strategies employed, particularly the use of mass spectrometry-based methods, are directly applicable to the detection and quantification of this compound in food and beverage samples. The development of electroanalytical sensors, as discussed in the previous section, also holds promise for future applications in this area, potentially offering rapid and on-site analysis of these important flavor compounds.

Natural Occurrence, Isolation, and Biosynthetic Pathways

Identification and Isolation from Plant Sources

A comprehensive review of scientific literature indicates that 2-Isobutyl-5-methoxypyridine has not been identified as a naturally occurring compound in any plant species. Consequently, there are no established methods for its isolation from plant sources. Research into the vast array of plant alkaloids has not, to date, reported the presence of this specific pyridine (B92270) derivative.

Discovery in Insect Secretions or Pheromone Blends

There is no scientific evidence to suggest that this compound is a component of any insect secretion or pheromone blend. Extensive studies into the chemical ecology of insects have identified numerous pyridine derivatives, but this compound has not been reported among them.

Characterization in Microbial Metabolomes

Current metabolomic databases and research on microbial secondary metabolites have not identified this compound as a product of any known microorganism. While microbes are a rich source of diverse alkaloids, this particular compound is not among those characterized from fungal or bacterial sources. One industry resource explicitly states the compound is "not found in nature" thegoodscentscompany.com.

Postulated Biosynthetic Pathways of Pyridine Alkaloids and Related Structures

While this compound is not a known natural product, the biosynthesis of related pyridine alkaloids has been a subject of scientific investigation. These pathways provide a general framework for how the pyridine ring, a core component of this class of molecules, is synthesized in nature. Pyridine alkaloids are found in some plants and their biosynthesis involves several distinct reactions nih.gov.

The pyridine ring of most of these alkaloids originates from nicotinic acid (Vitamin B3) biocyclopedia.com. The biosynthesis of nicotinic acid itself differs between organisms. In plants like Nicotiana, the pathway utilizes precursors such as L-aspartic acid and glyceraldehyde 3-phosphate biocyclopedia.com.

A key intermediate in the biosynthesis of many pyridine alkaloids is the N-methyl-Δ¹-pyrrolinium cation uomustansiriyah.edu.iqresearchgate.net. This cation is typically derived from the amino acid ornithine uomustansiriyah.edu.iqresearchgate.net. The general proposed mechanism involves the coupling of this N-methyl-Δ¹-pyrrolinium cation with the pyridine ring of nicotinic acid biocyclopedia.comuomustansiriyah.edu.iq. This reaction is followed by a series of steps, including decarboxylation and dehydrogenation, to yield the final alkaloid structure, such as nicotine (B1678760) biocyclopedia.com.

The biosynthesis of other pyridine alkaloids, like anabasine, follows a similar principle but utilizes a Δ¹-piperidinium cation derived from the amino acid lysine (B10760008) biocyclopedia.com. The diversity of pyridine alkaloids found in nature arises from variations in the precursors and the enzymatic machinery involved in their assembly.

Key enzymes that have been identified as crucial in these pathways include putrescine N-methyltransferase (PMT) and quinolinate phosphoribosyltransferase (QPT) researchgate.net. The expression of the genes encoding these enzymes can be upregulated in response to environmental stimuli, leading to increased alkaloid production researchgate.net.

Below is a table summarizing the key precursors and intermediates in the postulated biosynthetic pathways of common pyridine alkaloids.

| Role in Biosynthesis | Compound Name | Typical Source Organism |

| Pyridine Ring Precursor | Nicotinic Acid | Nicotiana (Tobacco) |

| Pyrrolidine Ring Precursor | Ornithine | Nicotiana (Tobacco) |

| Piperidine Ring Precursor | Lysine | Nicotiana (Tobacco) |

| Key Intermediate | N-methyl-Δ¹-pyrrolinium cation | Nicotiana (Tobacco) |

| Key Intermediate | Δ¹-piperidinium cation | Nicotiana (Tobacco) |

| Example End Product | Nicotine | Nicotiana tabacum |

| Example End Product | Anabasine | Nicotiana species |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.